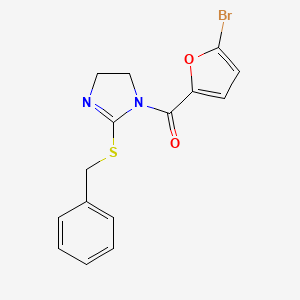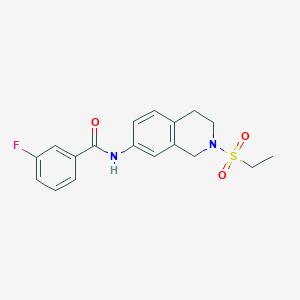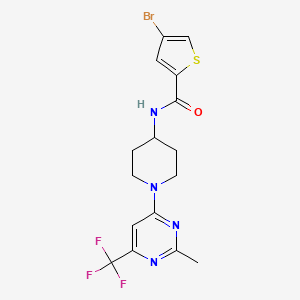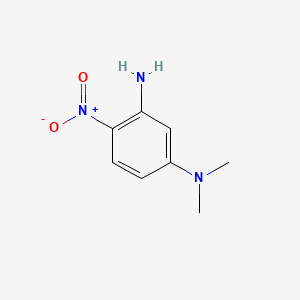![molecular formula C14H19N3OS B2988482 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797982-85-4](/img/structure/B2988482.png)
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidin-6(5H)-one moiety, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidinone ring . This moiety is substituted at the 1-position with an ethanone group and at the 2-position with a cyclopentylthio group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[4,3-d]pyrimidin-6(5H)-one core, followed by substitution at the appropriate positions. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[4,3-d]pyrimidin-6(5H)-one core, with the ethanone and cyclopentylthio substituents. The exact three-dimensional structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidinone moiety could potentially undergo reactions at the carbonyl group, while the cyclopentylthio group could participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the various functional groups and the overall structure of the molecule .Applications De Recherche Scientifique
Kinase Inhibition
Compounds with a pyrido[2,3-d]pyrimidin-7(8H)-one structure have been designed as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. These inhibitors can bind strongly to their target with high affinity, suggesting a potential application in targeted cancer therapies .
Antitumor Activity
A series of 4‐anilino‐7,8‐dihydropyrido[4,3‐d]pyrimidine‐6(5H)‐carboxylates have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines in vitro. This indicates that compounds with a similar structure may have applications in developing new anticancer drugs .
Chemical Synthesis
Pyrrolo[2,3-d]pyrimidine derivatives have been used in Pd-catalyzed direct ortho C–H arylation reactions. This suggests that your compound could potentially be used in organic synthesis to create complex molecules with biphenyl-containing pyrrolo[2,3-d]pyrimidines .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve the development of more efficient synthetic routes, the investigation of its reactivity and mechanism of action, and the assessment of its safety and efficacy in relevant models .
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODQHPQUIDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone](/img/structure/B2988404.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one](/img/structure/B2988415.png)
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)



